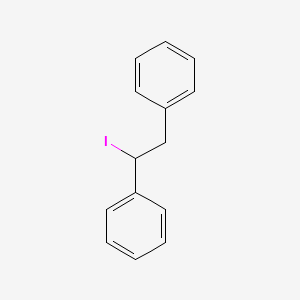
(1-Iodoethane-1,2-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Iodoethane-1,2-diyl)dibenzene is an organic compound with the molecular formula C14H13I It is a derivative of dibenzene, where an iodine atom is attached to the ethane-1,2-diyl group
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (1-Iodoethane-1,2-diyl)dibenzene typically involves the iodination of ethane-1,2-diyl dibenzene. One common method involves the use of iodine (I2) in the presence of a catalyst such as Rh(COD)BF4 and (±)-Binap in toluene. The reaction is carried out under an argon atmosphere at room temperature, followed by purification through column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of anhydrous solvents and controlled reaction conditions are crucial to achieve the desired product quality .
化学反応の分析
Types of Reactions
(1-Iodoethane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted dibenzene derivatives, while oxidation and reduction reactions can produce corresponding oxides and hydrocarbons .
科学的研究の応用
(1-Iodoethane-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (1-Iodoethane-1,2-diyl)dibenzene involves its interaction with molecular targets through various pathways. For example, it can modulate the activity of GABAA receptors, which are involved in inhibitory neurotransmission in the central nervous system. This modulation can affect cognitive functions and has potential therapeutic implications for neurodevelopmental disorders .
類似化合物との比較
Similar Compounds
1,2-Diiodoethane: Another iodoalkane with similar structural features but different reactivity and applications.
Ethylene Iodide: A related compound used in organic synthesis and industrial applications.
Uniqueness
(1-Iodoethane-1,2-diyl)dibenzene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
特性
分子式 |
C14H13I |
|---|---|
分子量 |
308.16 g/mol |
IUPAC名 |
(1-iodo-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13I/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChIキー |
HIIHYBRXWYBOAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


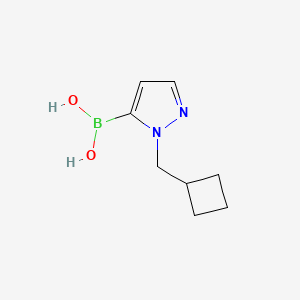
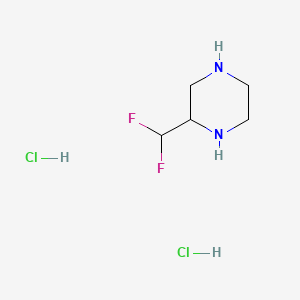
![1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid](/img/structure/B15328564.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B15328567.png)


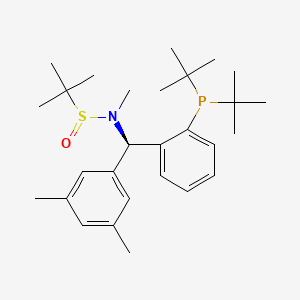
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15328593.png)
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B15328608.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
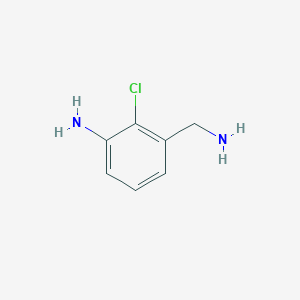
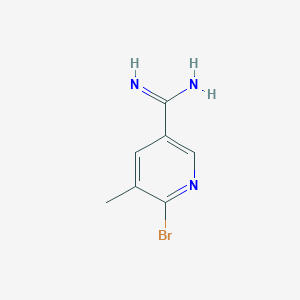
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)
